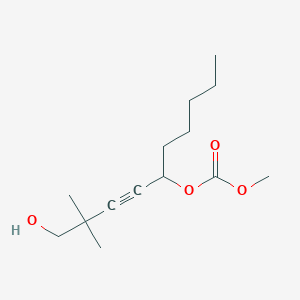
Carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes a butynyl group and a hexyl chain, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester typically involves the esterification of the corresponding alcohol and carbonic acid derivative. One common method is the Fischer esterification, which involves reacting the alcohol with carbonic acid in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is often carried out under reduced pressure to facilitate the removal of water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under basic conditions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides.
Scientific Research Applications
Carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism by which carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester exerts its effects depends on its interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism of action can vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Carbonic acid, dimethyl ester
- Carbonic acid, ethyl ester
- Carbonic acid, propyl ester
Comparison
Compared to other esters of carbonic acid, carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester is unique due to the presence of the butynyl group and the hexyl chain. This structural difference can lead to distinct chemical and physical properties, such as different reactivity and solubility. Additionally, the presence of the hydroxyl group can introduce additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
680220-81-9 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
(1-hydroxy-2,2-dimethyldec-3-yn-5-yl) methyl carbonate |
InChI |
InChI=1S/C14H24O4/c1-5-6-7-8-12(18-13(16)17-4)9-10-14(2,3)11-15/h12,15H,5-8,11H2,1-4H3 |
InChI Key |
OOKNZJVFZSZYSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#CC(C)(C)CO)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















